甲基丙烯酸银

描述

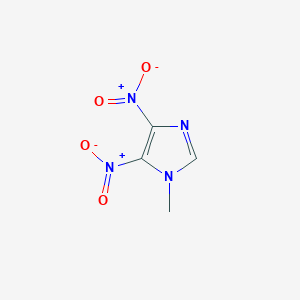

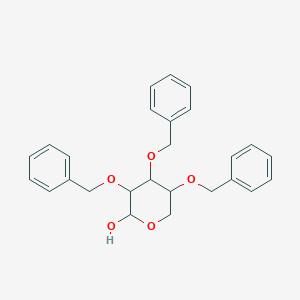

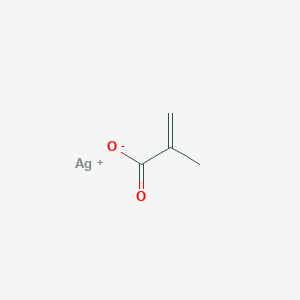

Silver Methacrylate is a chemical compound with the formula C4H5AgO2. It is a solid substance and is a metal compound . It is a derivative of methacrylic acid, which is mainly used to make poly (methyl methacrylate) and related polymers .

Synthesis Analysis

Silver Methacrylate can be synthesized using various methods. One unique method involves synthesizing extremely stable silver stearate nanoparticles (AgStNPs) incorporated in an organic-based monolith . Another approach involves the bio-reduction of Ag+ to Ag0 using aqueous extracts of the Nardostachys jatamansi root. These synthesized green AgNPs were further embedded in the copolymer poly(methyl methacrylate-co-methacrylic acid) via the emulsion copolymerization technique .Molecular Structure Analysis

The molecular structure of Silver Methacrylate can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), field emission scanning electron microscope (FE-SEM), atomic force microscopy (AFM), and UV spectrophotometer .Chemical Reactions Analysis

Silver Methacrylate can undergo various chemical reactions. For instance, it can be incorporated into polymethyl methacrylate (PMMA) thin films to evaluate the in vitro antimicrobial and antibiofilm activity against the cariogenic bacterium Streptococcus mutans .Physical And Chemical Properties Analysis

Silver Methacrylate is a solid substance . When it is used to deposit silver films on poly(methyl methacrylate) (PMMA) polymer, the optical band gap values of Ag/PMMA slightly increase as the Ag film thickness rises .科学研究应用

生物医学应用

已经在各种生物医学应用中探索了甲基丙烯酸银。例如,当银纳米颗粒与聚(2-羟乙基甲基丙烯酸) (pHEMA) 结合时,可以增强其抗菌特性,使其适用于骨组织再生、伤口愈合、癌症治疗和眼科应用 (Zare et al., 2021)。此外,银/PMMA 纳米纤维表现出对革兰氏阴性和革兰氏阳性细菌有希望的抗菌特性,适用于医疗器械 (Kong & Jang, 2008)。

放射性材料

聚(HEMA) 颗粒中的碘化银络合物可制备用于 X 射线吸收的放射性材料,在医学成像中具有益处,对细胞培养没有毒性影响 (Horák 等人,1998)。

纳米复合材料和抗菌表面

在交联甲基丙烯酸酯聚合物中原位形成银纳米颗粒可制备抗菌纳米复合材料,可用于生物医学应用,如预防细菌定居 (Cheng et al., 2011)。类似地,将氟和银离子植入丙烯酸树脂 (PMMA) 中可制备出对医疗和牙科器械有效的抗菌表面 (Shinonaga & Arita, 2012)。

牙科应用

添加到牙科树脂中的甲基丙烯酸银在光照射下显示出显著的颜色变化,表明在牙科材料中具有潜在应用 (K. Yoshida et al., 2009)。

聚合物稳定化

聚(2-羟基烷基甲基丙烯酸酯) 可稳定胶体贵金属纳米颗粒,包括银,表明在涂层和材料科学中的应用 (Mayer & Mark, 2000)。

光学和机械性能

含银的聚甲基丙烯酸甲酯 (PMMA) 已被研究其光学性能和在柔性电子学中的潜力 (Hasell et al., 2006)。将银纳米颗粒添加到 PMMA 中还会影响其机械性能,如弯曲和拉伸强度,在正畸和修复应用中相关 (Sodagar et al., 2012; Ghaffari et al., 2015; Ghaffari et al., 2014)。

分析和传感器应用

通过伽马辐射化学合成在丙烯酸甲酯溶液中的银纳米颗粒已被用于低浓度多巴胺的估计,展示了在分析化学和传感器技术中的潜力 (Biswal et al., 2013)。

安全和危害

Silver Methacrylate can cause serious eye irritation. Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . Methacrylates have a low toxicity and consumers are unlikely to come into direct contact with them in their raw form .

未来方向

Silver Methacrylate has potential for various applications. For instance, it can be used in dental materials to prevent oral infections, such as candidiasis and stomatitis, and promote better oral health in dental-prosthesis users . It can also be used in other biomedical applications that require controlling biofilm formation on surfaces . Future research directions include synthesizing AgNPs with controlled physico-chemical properties, examining microbial development of resistance toward AgNPs, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon AgNPs exposure .

属性

IUPAC Name |

silver;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Ag/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCHENNROHVIHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884922 | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver methacrylate | |

CAS RN |

16631-02-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver(1+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。